molecular formula C5H7ClN2O4 B8047695 4-Aminopyridinium perchlorate

4-Aminopyridinium perchlorate

Cat. No.: B8047695
M. Wt: 194.57 g/mol
InChI Key: XCZCVJWGZBLBDL-UHFFFAOYSA-N
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Description

4-Aminopyridinium perchlorate (this compound) is an organic compound with notable properties and applications in various scientific fields. It is known for its ferroelectric properties and has been studied for its potential use in molecular electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyridinium perchlorate can be synthesized through various methods, including the reaction of 4-aminopyridine with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent quality control measures to ensure purity and consistency. The process may include purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridinium perchlorate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride can be used.

  • Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4-aminopyridine and other related compounds.

Scientific Research Applications

4-Aminopyridinium perchlorate has several scientific research applications, including:

  • Chemistry: Used as a precursor for the synthesis of other organic compounds.

  • Biology: Studied for its potential effects on biological systems and cellular processes.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the development of advanced materials and electronic devices due to its ferroelectric properties.

Mechanism of Action

The mechanism by which 4-Aminopyridinium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound's ferroelectric properties are attributed to its ability to undergo spontaneous polarization and exhibit electric hysteresis loops.

Comparison with Similar Compounds

  • 4-Aminopyridine

  • Pyridinium salts

  • Other molecular ferroelectrics

This comprehensive overview provides a detailed understanding of 4-Aminopyridinium perchlorate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

pyridin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCVJWGZBLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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